molecular formula C13H21NO3 B433080 Tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate CAS No. 353461-15-1

Tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate

Cat. No.: B433080
CAS No.: 353461-15-1
M. Wt: 239.31g/mol
InChI Key: VLBIITJVZKIBAL-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate is a chemical compound with the molecular formula C13H21NO3 and a molecular weight of 239.31 g/mol . This compound is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is often used in research and industrial applications due to its interesting chemical properties.

Scientific Research Applications

Tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate typically involves the reaction of a bicyclic lactam with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of ester or amide derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, making it a valuable tool in research and drug development .

Comparison with Similar Compounds

Similar Compounds

    9-Azabicyclo[4.2.1]nonane-9-carboxylic acid: Similar structure but lacks the tert-butyl ester group.

    2-Oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate: Similar structure but with different ester groups.

Uniqueness

Tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

IUPAC Name

tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-9-5-4-6-11(15)10(14)8-7-9/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBIITJVZKIBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC(=O)C1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate
Reactant of Route 2
Tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate
Reactant of Route 3
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Tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate
Reactant of Route 4
Tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate
Reactant of Route 5
Tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate
Reactant of Route 6
Tert-butyl 2-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate

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